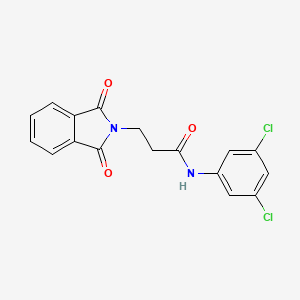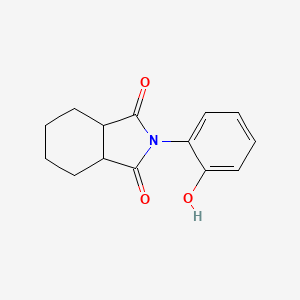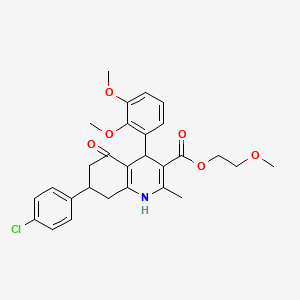
N-(3,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as DPI, is a chemical compound that has gained significant attention in scientific research. DPI is a potent inhibitor of NADPH oxidase, which is an enzyme that produces reactive oxygen species (ROS) in cells. In
Mécanisme D'action
N-(3,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide exerts its inhibitory effect on NADPH oxidase by binding to the enzyme's flavin-containing subunit. This prevents the transfer of electrons from NADPH to oxygen, which is necessary for ROS production. This compound has been shown to be a competitive inhibitor of NADPH oxidase, meaning that it competes with NADPH for binding to the enzyme's active site.
Biochemical and Physiological Effects:
This compound has been shown to reduce oxidative stress and inflammation in various cell types and animal models. It has also been shown to improve endothelial function and reduce blood pressure in hypertensive animals. In addition, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a potent and specific inhibitor of NADPH oxidase, which makes it a valuable tool for studying the role of this enzyme in various diseases and conditions. However, this compound has some limitations in lab experiments. For example, it is known to have some off-target effects, such as inhibiting other enzymes that are involved in ROS production. In addition, this compound can be toxic to cells at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several potential future directions for research on N-(3,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide and its role in various diseases and conditions. One area of interest is the development of new this compound analogs that have improved specificity and reduced toxicity. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Finally, there is a need for further research on the role of NADPH oxidase in various diseases and conditions, and the potential use of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(3,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves the reaction between 3,5-dichlorophenyl isocyanate and 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propionic acid in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography.
Applications De Recherche Scientifique
N-(3,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been extensively used in scientific research to study the role of NADPH oxidase in various diseases and conditions. NADPH oxidase is known to be involved in the production of ROS, which can cause oxidative stress and damage to cells. This compound has been shown to inhibit NADPH oxidase activity, thereby reducing ROS production and oxidative stress.
This compound has been used in studies related to cardiovascular diseases, such as hypertension, atherosclerosis, and heart failure. It has also been used in studies related to neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been used in studies related to inflammation, cancer, and diabetes.
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3/c18-10-7-11(19)9-12(8-10)20-15(22)5-6-21-16(23)13-3-1-2-4-14(13)17(21)24/h1-4,7-9H,5-6H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHRKFOMWUTJKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methoxyphenyl)-N-{1-methyl-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5181142.png)
![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5181150.png)
![3-[(4-bromo-1-naphthyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5181154.png)
![5-[(sec-butylamino)methylene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5181162.png)
![(2-methoxyethyl){4-[(2-methoxy-5-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}amine](/img/structure/B5181167.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5181178.png)
![2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5181180.png)
![4-(1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5181190.png)
![3-chloro-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5181194.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5181215.png)
![2-(2-furyl)-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5181221.png)

![7-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5181250.png)
